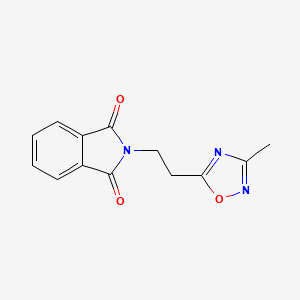

2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-8-14-11(19-15-8)6-7-16-12(17)9-4-2-3-5-10(9)13(16)18/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQECQECXDMMDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of an appropriate amidoxime with an isatoic anhydride in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups, making it a convenient and versatile approach.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that this compound possesses several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that the compound can inhibit the growth of various human cancer cell lines. The mean GI50 value recorded was 15.72 μM, indicating effective growth inhibition across tested lines.

- The compound induces apoptosis in cancer cells and disrupts key signaling pathways involved in tumor growth.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria:

- Compounds derived from isoindoline structures have shown comparable inhibition zones to standard antibiotics like gentamicin .

- Specific derivatives have displayed potent activity against Leishmania tropica, suggesting potential for treating leishmaniasis more effectively than current first-line treatments .

Antioxidant Activity

The compound exhibits free radical scavenging effects:

- In studies measuring antioxidant capacity, certain derivatives demonstrated significant activity with IC50 values indicating strong potential as antioxidant agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key structural features influencing activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Oxadiazole Ring | Enhances anticancer and antimicrobial properties |

| Isoindoline Core | Provides structural stability and bioactivity |

| Methyl Group on Oxadiazole | Increases lipophilicity and receptor affinity |

Study A: Anticancer Efficacy

A study published in Molecules synthesized various derivatives of isoindoline compounds and tested their anticancer activities. Modifications to the oxadiazole ring were found to significantly affect potency against breast cancer cells, with some derivatives showing up to 70% inhibition at low micromolar concentrations.

Study B: Pharmacokinetics and Toxicology

Pharmacokinetic studies indicated favorable absorption characteristics with moderate metabolic stability. Toxicology assessments revealed low cytotoxicity in non-cancerous cell lines, suggesting a potential therapeutic window for clinical applications.

Mechanism of Action

The mechanism of action of 2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Isoindoline-1,3-dione Derivatives

- Compound 13c (): Contains a 3-methyl-5-thioxo-1,2,4-triazolidin-3-yl group attached to isoindoline-1,3-dione. The thioxo group introduces hydrogen-bonding capacity, increasing melting point (>300°C) compared to oxadiazole derivatives .

- Compound 17a (): Features a phenyl-hydrazono-ethyl substituent. The hydrazone moiety enhances π-stacking interactions, reflected in its lower melting point (185–187°C) and 49% synthetic yield .

- 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (): Replaces the ethyl linker with a methyl group and substitutes methyl with isopropyl on the oxadiazole.

Linker and Substituent Variations

- ST-1628 (315) (): Incorporates a trifluoromethylphenoxy-ethyl group, enhancing lipophilicity and bioavailability. The trifluoromethyl group also improves resistance to oxidative metabolism .

- Compound 15 (): Utilizes a benzohydrazide substituent, introducing a carbonyl group (IR: 1672 cm⁻¹) that participates in hydrogen bonding, as seen in its moderate yield (48%) and melting point (247–249°C) .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on analogs with ethyl linkers (e.g., Compound 16: 215–217°C ).

Spectroscopic and Analytical Comparisons

- NMR Trends :

- Mass Spectrometry :

- Oxadiazole-containing compounds (e.g., Compound 45 in ) show fragmentation patterns dominated by loss of the oxadiazole moiety (e.g., m/z 163 base peak in Compound 17b) .

Biological Activity

The compound 2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on anti-inflammatory, antibacterial, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 245.26 g/mol |

| IUPAC Name | This compound |

| PubChem CID | Not available |

Anti-inflammatory Activity

Research indicates that isoindoline derivatives exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit key pro-inflammatory factors such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).

In one study, derivatives of isoindoline were tested for their ability to reduce the expression of pro-inflammatory cytokines like TNF-alpha and interleukin (IL)-6 while enhancing anti-inflammatory cytokines such as IL-10. The results demonstrated a marked decrease in inflammation markers in treated macrophages compared to control groups .

Antibacterial Effects

The antibacterial activity of isoindoline derivatives has also been documented. In vitro tests revealed that certain isoindoline compounds showed effective inhibition against various bacterial strains. For instance, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging from 50 to 100 µg/mL .

Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy. This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s.

In a series of molecular docking studies followed by in vitro assays, the compound demonstrated IC50 values indicating strong AChE inhibition (IC50 = 1.12 µM), suggesting its potential as a therapeutic agent for cognitive disorders .

Case Studies

Several case studies have highlighted the biological effects of isoindoline derivatives:

- Case Study on Inflammation : A study conducted on macrophages treated with isoindoline derivatives showed a reduction in the production of inflammatory cytokines by over 50% compared to untreated cells. This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold .

- Neuroprotective Effects in Animal Models : In animal models simulating Alzheimer's disease, administration of isoindoline derivatives resulted in improved cognitive function and reduced amyloid plaque formation. The treated groups showed enhanced memory performance in maze tests compared to controls .

Q & A

Q. What are the established synthetic routes for 2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione and its derivatives?

Methodological Answer: The synthesis typically involves coupling isoindoline-1,3-dione precursors with oxadiazole-containing intermediates. Key steps include:

- Condensation reactions using aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) under reflux conditions in acetic acid with sodium acetate as a catalyst .

- Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to isolate crystalline products .

- Functional group modifications , such as hydrazone formation via refluxing with phenyl hydrazine derivatives in ethanol .

Q. Table 1: Representative Synthetic Conditions and Yields

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Q. Table 2: Key Spectral Data for Representative Derivatives

| Derivative | IR (C=O, cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|---|

| Compound 16 | 1781, 1704 | 2.62 (s, CH₃), 7.49–7.54 (Ar-H) | 167.13 (C=O) | 303 (M⁺) |

| Compound 3 | 1705, 1680 | 7.66 (d, Ar-H), 8.11 (d, Ar-H) | 129.24 (C=O) | 355 (M⁺) |

Advanced Research Questions

Q. How can computational methods like machine learning optimize the design of isoindoline-1,3-dione derivatives with enhanced bioactivity?

Methodological Answer:

- Virtual Libraries : Machine learning (ML) models generate libraries of novel scaffolds by predicting physicochemical properties (e.g., logP, solubility) and target binding affinities .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analyses correlate structural features (e.g., oxadiazole substitution) with bioactivity data (e.g., cholinesterase inhibition ).

- Validation Workflow : Prioritize ML-predicted candidates for synthesis and in vitro testing (e.g., enzyme inhibition assays) to confirm activity .

Q. Key Strategy :

Train ML models on existing datasets (e.g., acetylcholinesterase inhibitors).

Screen virtual libraries for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) compliance.

Q. How should researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine ¹H-¹³C HSQC (2D NMR) to resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Confirm absolute configuration for chiral derivatives (e.g., enantiopure precursors in antibacterial agents ).

- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., isoindoline-1,3-dione derivatives ).

Q. Table 3: Common Data Discrepancies and Solutions

| Issue | Example | Resolution Method | Reference |

|---|---|---|---|

| Ambiguous CH₃ signals | δ 2.30 vs. 2.63 (syn/anti isomers) | Variable-temperature NMR | |

| Overlapping aromatic peaks | δ 7.93–7.97 (multiple Ar-H) | 2D NMR (COSY/NOESY) |

Q. What strategies are recommended for analyzing environmental stability and degradation pathways under varying conditions?

Methodological Answer:

- Hydrolytic Stability Studies : Incubate the compound in buffers (pH 3–9) at 37°C, monitoring degradation via HPLC .

- Photolytic Analysis : Expose to UV light (λ = 254 nm) and quantify breakdown products using LC-MS .

- Biotic Transformation : Use microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.